2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide
Overview
Description
2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo group, a methylsulfonyl group, and an ethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methylsulfonylation: The addition of a methylsulfonyl group to the bromoaniline intermediate.
Acetamide Formation: The final step involves the reaction of the methylsulfonylated bromoaniline with an ethylphenyl acetamide derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroaniline: Shares the bromo and aniline moieties but differs in the presence of a nitro group instead of a methylsulfonyl group.
N-(4-ethylphenyl)acetamide: Similar acetamide backbone but lacks the bromo and methylsulfonyl groups.
Uniqueness
2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromo and methylsulfonyl groups distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-3-13-4-8-15(9-5-13)19-17(21)12-20(24(2,22)23)16-10-6-14(18)7-11-16/h4-11H,3,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISNJIANLOLDOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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